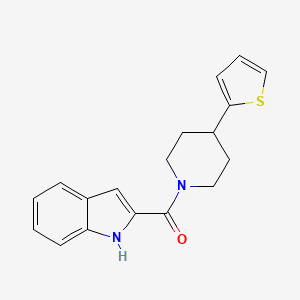

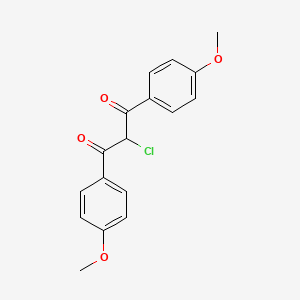

![molecular formula C15H21N3O4 B2489364 5-ethoxy-3-(2-ethoxyethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921468-90-8](/img/structure/B2489364.png)

5-ethoxy-3-(2-ethoxyethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-ethoxy-3-(2-ethoxyethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" belongs to the broader class of pyrido[2,3-d]pyrimidines, a group of heterocyclic compounds that have attracted attention due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry.

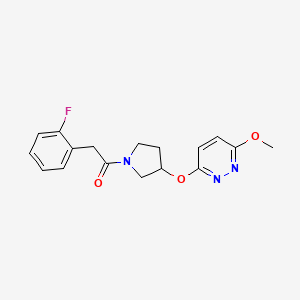

Synthesis Analysis

Pyrido[2,3-d]pyrimidines can be synthesized through various methods, including the reaction of cyano compounds with acetone or butanone in base, leading to different substituted derivatives. For example, a reaction involving 5-cyano-1,3-dimethyluracil with acetone in base afforded trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)dione derivatives in moderate yields (Su & Watanabe, 1982).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines features a fused-ring system that is planar or nearly planar in nature. For instance, certain derivatives crystallize as dimethylformamide solvates with the heterocyclic molecules linked by paired N-H...O hydrogen bonds into centrosymmetric dimers, which are themselves linked into chains by a single C-H...π(arene) hydrogen bond (Low et al., 2004).

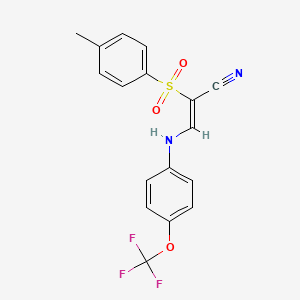

Chemical Reactions and Properties

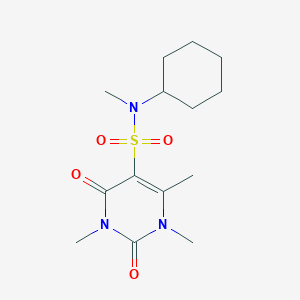

Pyrido[2,3-d]pyrimidines undergo various chemical reactions, including regioselective amination, yielding amino derivatives upon interaction with alkylamides in the presence of an oxidizing agent. This demonstrates the reactivity of these compounds towards nucleophilic substitution reactions (Gulevskaya et al., 1994).

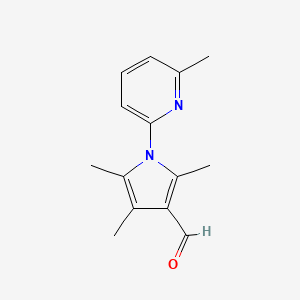

Physical Properties Analysis

The physical properties of pyrido[2,3-d]pyrimidines, such as solubility, crystalline structure, and melting points, can vary significantly depending on the substituents attached to the core structure. The crystalline structure is often characterized by hydrogen bonding and π-π stacking interactions, which influence the compound's stability and solubility (Trilleras et al., 2009).

Chemical Properties Analysis

Pyrido[2,3-d]pyrimidines exhibit a range of chemical properties, including nucleophilic and electrophilic sites, which can be analyzed through molecular electrostatic potential (MEP) analysis. This analysis helps predict the reactivity of these compounds, indicating potential sites for chemical modification or interaction with biological targets (Ashraf et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .

Mode of Action

Based on the structural similarity to other pyrimidine derivatives, it may interact with its target protein kinases by binding to the atp-binding pocket, thereby inhibiting the phosphorylation process and disrupting the cell cycle .

Biochemical Pathways

Given the potential inhibition of cdk2, it could impact the cell cycle regulation pathway . This could lead to the arrest of the cell cycle, preventing the proliferation of cells .

Result of Action

The result of the compound’s action would likely be the inhibition of cell proliferation due to the potential disruption of the cell cycle . This could potentially lead to the death of rapidly dividing cells, such as cancer cells .

properties

IUPAC Name |

5-ethoxy-3-(2-ethoxyethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-5-21-8-7-18-14(19)11-12(22-6-2)10(3)9-16-13(11)17(4)15(18)20/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJHEPAGWJSHLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=O)C2=C(C(=CN=C2N(C1=O)C)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2489290.png)

![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2489295.png)